molecular formula C13H22N2O2 B1478905 (3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone CAS No. 2098005-17-3

(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone

Katalognummer: B1478905
CAS-Nummer: 2098005-17-3
Molekulargewicht: 238.33 g/mol
InChI-Schlüssel: CKSGMJPQRJMNNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone is a complex synthetic intermediate featuring a fused bicyclic structure and a pyrrolidine carboxamide group. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of novel pharmacologically active compounds. While specific biological data for this exact molecule is not extensively published, its core substructure, the hexahydrocyclopenta[c]pyrrole scaffold, is recognized as a valuable framework in the development of modulators for various biological targets . Similarly, the pyrrolidine ring is a common motif in drugs and bioactive molecules, often contributing to target binding and pharmacokinetic properties. Researchers may employ this chemical as a key building block for constructing more complex molecules, such as those investigated as kinase inhibitors (e.g., CDK modulators) or as potential therapeutics for metabolic and fibrotic diseases, given that related structures have been explored for conditions like non-alcoholic steatohepatitis (NASH) . Its functional groups, including the hydroxymethyl and the carboxamide linker, provide handles for further chemical modification, making it a versatile reagent for constructing compound libraries or for use in probe development.

Eigenschaften

IUPAC Name

[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-9-13-4-1-2-11(13)7-15(8-13)12(17)10-3-5-14-6-10/h10-11,14,16H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSGMJPQRJMNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C(=O)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone , also known by its CAS number 2097946-34-2, is a complex organic molecule characterized by its unique cyclopenta[c]pyrrole structure. This compound belongs to a class of pyrrole derivatives which have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C11H19N2OC_{11}H_{19}N_{2}O, with a molecular weight of 185.26 g/mol. Its structural characteristics include:

  • A hydroxymethyl group, contributing to its reactivity.
  • A pyrrolidinyl moiety, which is often associated with neuroactive compounds.

The compound's structure can be represented as follows:

Structure C11H19N2O\text{Structure }\text{C}_{11}\text{H}_{19}\text{N}_{2}\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism involves binding to these targets, modulating their activity, which can lead to various biological effects including:

  • Enzyme inhibition: This may affect metabolic pathways relevant to disease processes.
  • Receptor modulation: Interactions with neurotransmitter receptors can influence neurological functions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrrole derivatives. For instance, similar compounds have been shown to exhibit cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Pyrrole derivatives are also noted for their antimicrobial activities. Research indicates that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .

Anti-inflammatory Effects

Studies have demonstrated that certain pyrrole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines . This suggests that the compound may be beneficial in treating conditions characterized by inflammation.

Case Studies and Research Findings

StudyFindings
Renneberg et al. (2003)Investigated the anticancer activity of pyrrole derivatives, revealing significant cytotoxic effects against HepG2 cells .
Thompson et al. (2015)Reported on the synthesis of new pyrrole derivatives with enhanced antibacterial activity; highlighted the importance of structural modifications for increased efficacy .
Recent Synthesis StudiesFocused on synthesizing new pyrrole-containing compounds that show promise in treating multidrug-resistant pathogens .

Wissenschaftliche Forschungsanwendungen

The compound (3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone represents a unique structure within organic chemistry, particularly noted for its potential applications in various scientific fields. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Molecular Formula

  • C13H19N3O2

Key Characteristics

  • CAS Number : 2098108-68-8
  • Molecular Weight : 235.31 g/mol

Structural Insights

The compound features a bicyclic structure that includes a hexahydrocyclopenta[c]pyrrole moiety, which is significant for its biological activity. The presence of the hydroxymethyl group enhances its reactivity and potential for further functionalization.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules allows it to interact with various biological targets, particularly in the realm of enzyme inhibition.

Case Study: Enzyme Inhibition

Research indicates that derivatives of this compound exhibit inhibitory effects on cysteinyl proteinases, which are crucial in physiological processes like protein turnover and cellular signaling. This suggests potential applications in developing treatments for diseases where these enzymes play a role.

Synthetic Chemistry

Due to its complex structure, the compound serves as a valuable building block in synthetic organic chemistry. It can be utilized to synthesize more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Reaction Pathways

Reaction TypeDescription
Oxidation The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction The oxo group can be reduced to produce alcohols.
Substitution Nucleophilic substitution can occur at the hydroxymethyl position.

Biological Research

The compound has been studied for its interactions with biomolecules, providing insights into its mechanism of action at the molecular level.

Industrial Applications

In industrial contexts, this compound can be utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for creating innovative products.

Data Tables

Activity TypeDescription
Enzyme InhibitionInhibits cysteinyl proteinases
AntimicrobialPotential activity against specific pathogens
AnticancerInvestigated for effects on cancer cell lines

Analyse Chemischer Reaktionen

Hydroxymethyl Group Reactions

The hydroxymethyl (-CH2_2OH) group undergoes typical alcohol transformations, often requiring protection strategies in multi-step syntheses.

Reaction TypeConditions/ReagentsOutcome/ProductYieldSource
Oxidation PCC (pyridinium chlorochromate) in DCMOxidized to 3a-carboxy-hexahydrocyclopenta[c]pyrrol-2(1H)-yl ketone 72–85%
Silylation TBSCl (tert-butyldimethylsilyl chloride), imidazole, DMFProtected as TBS-ether for subsequent reactions90%
Esterification Acetyl chloride, pyridineForms 3a-(acetyloxymethyl) derivative 68%
Sulfonylation TsCl (tosyl chloride), Et3_3N, THFProduces tosylate intermediate for nucleophilic substitution78%

Ketone Functionalization

The methanone group participates in nucleophilic additions and reductions.

Reaction TypeConditions/ReagentsOutcome/ProductYieldSource
Reduction NaBH4_4, MeOHReduced to secondary alcohol 82%
Grignard Addition CH3_3MgBr, THF, 0°C → rtForms tertiary alcohol 65%
Enolate Alkylation LDA (lithium diisopropylamide), RXAlkylated at α-position (e.g., ethyl or benzyl derivatives )55–70%

Bicyclic Pyrrolidine Reactivity

The hexahydrocyclopenta[c]pyrrole scaffold influences steric and electronic environments, enabling ring-specific reactions.

Reaction TypeConditions/ReagentsOutcome/ProductYieldSource
N-Alkylation iodoethane, K2_2CO3_3, DMFN-ethylated derivative 75%
Ring-Opening H2_2SO4_4 (conc.), refluxCleavage to linear amine-carboxylic acid 60%
Hydrogenation H2_2, Pd/C, EtOHSaturation of any residual double bonds (if present)>95%

Cross-Coupling and Condensation Reactions

Functionalization via coupling or condensation expands structural diversity.

Reaction TypeConditions/ReagentsOutcome/ProductYieldSource
Suzuki-Miyaura Aryl boronic acid, Pd(dppf)Cl2_2, baseIntroduces aryl groups at reactive positions50–65%
Schiff Base Formation Benzaldehyde, TiCl4_4, THFForms imine derivatives 70%

Key Findings from Research

  • Steric Hindrance Effects : The bicyclic structure imposes steric constraints, reducing yields in bulkier transformations (e.g., Grignard additions) compared to simpler analogs .

  • Protection-Deprotection Strategies : Silylation (TBS) of the hydroxymethyl group is critical for ketone reduction or alkylation steps .

  • Acid Sensitivity : The compound degrades under strongly acidic conditions (pH < 2), necessitating pH-controlled reactions .

Reaction Mechanism Highlights

  • Oxidation of Hydroxymethyl : Proceeds via a two-electron mechanism using PCC, forming a carbonyl without over-oxidation to carboxylic acid.

  • N-Alkylation : Follows an SN_N2 pathway, favored by the bicyclic amine’s partial planarity .

  • Enolate Formation : Requires strong bases (e.g., LDA) due to the ketone’s electron-withdrawing environment.

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Physical Properties

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (Da) HPLC tR (min)
Target Compound Cyclopenta[c]pyrrol Hydroxymethyl, Pyrrolidin-3-yl N/A ~290 (estimated) N/A
Compound 41 () Cyclopenta[c]pyrrol Methoxy-triazolopyridine, CF3-Ph 147–152 431 14.5
Compound 42 () Cyclopenta[c]pyrrol Ethoxy-triazolopyridine, CF3-Ph 110–112 445 12.0
Furyl Analog () Pyrrolo[3,4-c]pyrrol 2-Methyl-3-furyl N/A ~250 (estimated) N/A
Cyclopenta[b]pyrrolone () Cyclopenta[b]pyrrol-2-one 6a-Hydroxy, 3,3-dimethyl N/A 183 N/A

Key Research Findings

  • Lipophilicity vs. Solubility : The trifluoromethylphenyl group in 41/42 increases lipophilicity, whereas the target compound’s hydroxymethyl group may improve aqueous solubility .
  • Stereochemical Impact : The (3aR,6aS) configuration in ’s analog underscores the importance of chirality in drug design, a factor requiring validation for the target compound .
  • Biological Activity : ’s analogs inhibit RBP4, suggesting the target compound’s pyrrolidinyl group could be optimized for similar targets with enhanced pharmacokinetics .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of this compound centers on the construction of the bicyclic hexahydrocyclopenta[c]pyrrol core followed by amide bond formation with a pyrrolidin-3-yl substituent. Key steps include:

Amide Bond Formation Methodology

Amide bond formation is a critical step and is typically achieved via carbodiimide-mediated coupling, which is a well-established method for coupling carboxylic acids with amines under mild conditions.

Representative procedure for amide formation (adapted from related systems):

Reagents/Conditions Description
Carboxylic acid (e.g., cyclopent-3-en-1-yl carboxylic acid) Starting acid component
Piperidine or pyrrolidine Amine component
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) Coupling agent
4-(Dimethylamino)pyridine (DMAP) Catalyst
Solvent: Dichloromethane (CH2Cl2) Reaction medium
Temperature: Room temperature Mild conditions
Atmosphere: Nitrogen Inert atmosphere to prevent oxidation
Workup: Quenching with saturated NaHCO3, extraction, drying, and column chromatography Purification of amide product

Outcome: Yields of amide products under these conditions typically range from 70% to 80%, with good purity after chromatographic purification.

Preparation of the Hexahydrocyclopenta[c]pyrrol Core

The bicyclic hexahydrocyclopenta[c]pyrrol moiety can be synthesized via intramolecular cyclization or ring-closing strategies involving pyrrolidine derivatives and cyclopentane precursors. Patent literature (WO2010003133A2) describes the use of heterocycloalkyl groups including hexahydrocyclopenta[c]pyrrol derivatives as substituents in complex molecules, implying access to these cores via established synthetic routes involving:

  • Functionalization of cyclopentane rings with nitrogen-containing groups.
  • Subsequent ring closure to form the bicyclic pyrrol system.
  • Selective hydroxymethylation at the 3a-position using hydroxylation reagents or via substitution reactions.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Expected Outcome/Yield
1 Synthesis of cyclopentane-based amine precursor Cyclopentane derivatives, amination, cyclization Hexahydrocyclopenta[c]pyrrol intermediate
2 Hydroxymethylation at 3a-position Hydroxylation agents or substitution reactions 3a-(Hydroxymethyl) substituted bicyclic amine
3 Amide bond formation with pyrrolidin-3-yl carboxylic acid EDC·HCl, DMAP, CH2Cl2, room temp, inert atmosphere (3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone (70-80% yield)

Q & A

Basic: What are the optimal synthetic routes for (3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a trifluoromethylphenyl analog was prepared by reacting activated intermediates (e.g., acyl chlorides) with pyrrolidine derivatives under reflux in dichloromethane or THF, followed by purification via column chromatography and HPLC (≥99% purity). Key steps include controlling reaction temperature (e.g., 147–150°C for crystallization) and optimizing molar ratios to minimize byproducts. Post-synthesis, confirm regiochemistry using 1H^1H-NMR (e.g., δ 4.50–4.41 ppm for hydroxymethyl protons) .

Basic: How to characterize the compound’s structural and stereochemical properties?

Methodological Answer:
Use a combination of:

  • 1H^1H- and 13C^{13}C-NMR : Identify proton environments (e.g., pyrrolidine ring protons at δ 2.44–2.37 ppm) and carbon signals for the hexahydrocyclopenta[c]pyrrol system.
  • Mass Spectrometry (ESI+) : Confirm molecular weight (e.g., observed [M+H]+^+ at m/z 434.9–437.3).
  • HPLC : Assess purity (>99% via AUC) and retention time (e.g., 12.1 min in method A).
  • X-ray crystallography : Resolve stereochemistry of the cyclopenta[c]pyrrol system, as demonstrated for related hexahydro structures .

Basic: What stability considerations are critical for storage and handling?

Methodological Answer:
Store under inert gas (N2_2 or Ar) at –20°C to prevent oxidation of the hydroxymethyl group. Monitor stability via periodic HPLC analysis. Avoid aqueous solutions unless buffered at pH 6–7, as the pyrrolidine moiety may undergo hydrolysis under acidic/basic conditions. For analogs, degradation pathways (e.g., ring-opening) are minimized by substituting electron-withdrawing groups on the pyrrolidine nitrogen .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Modify the hydroxymethyl group (e.g., replace with carboxy or amino groups) and pyrrolidine substituents (e.g., fluorination at C3).
  • Bioassays : Test analogs for receptor binding (e.g., retinol-binding protein antagonism) or enzyme inhibition (e.g., kinases linked to cyclopenta[c]pyrrol systems).
  • Data Analysis : Correlate substituent electronic effects (Hammett σ values) with activity trends. Use cluster analysis to group compounds by potency .

Advanced: What computational strategies predict binding modes and pharmacokinetics?

Methodological Answer:

  • Molecular Docking : Use Discovery Studio or AutoDock Vina to model interactions with target proteins (e.g., retinol-binding protein). Focus on the methanone group’s hydrogen-bonding potential.
  • MD Simulations : Assess conformational stability of the hexahydrocyclopenta[c]pyrrol scaffold in aqueous/lipid environments.
  • ADMET Prediction : Calculate logP (e.g., ~2.5 for analogs) and BBB permeability using QikProp or SwissADME .

Advanced: How to resolve contradictions in spectral or bioactivity data between batches?

Methodological Answer:

  • Spectral Discrepancies : Re-synthesize batches under controlled conditions (e.g., anhydrous solvents) and re-analyze via 2D NMR (COSY, HSQC) to confirm connectivity.
  • Bioactivity Variability : Validate assays using internal controls (e.g., reference inhibitors). Perform dose-response curves (IC50_{50}/EC50_{50}) in triplicate.
  • Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., oxidation derivatives) affecting activity .

Advanced: What mechanistic studies elucidate the compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., proteases or kinases) using fluorogenic substrates.
  • Cellular Uptake Studies : Use radiolabeled 14C^{14}C-methanone analogs to quantify intracellular accumulation.
  • Transcriptomic Profiling : Apply RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Advanced: How to optimize solubility for in vivo studies without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or ester groups on the hydroxymethyl moiety for enhanced aqueous solubility.
  • Co-solvent Systems : Use PEG-400 or cyclodextrin complexes to improve bioavailability.
  • Salt Formation : Convert the pyrrolidine nitrogen to a hydrochloride salt, as seen in pantoprazole sodium analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.